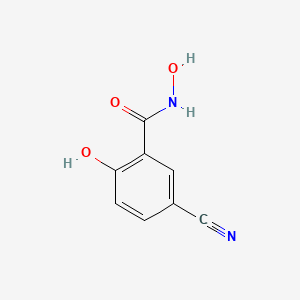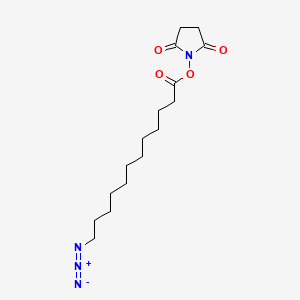
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH, also known as Fmoc-L-Arg-PEG-NH2, is an amino acid derivative that has been used in many scientific research applications. It is a peptide-based compound that has been used in a variety of experiments, ranging from chemical synthesis to drug development. Fmoc-L-Arg-PEG-NH2 has been used as a starting material for the synthesis of peptides, as well as for the development of peptide drugs. It is also used as a substrate for the synthesis of peptide libraries, and for the preparation of peptide conjugates. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fmoc-L-Arg-PEG-NH2.
Applications De Recherche Scientifique
Peptide Synthesis
The primary application of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is in peptide synthesis . It is used to introduce the arginine residue into a peptide chain while preventing unwanted side reactions. The Fmoc group protects the amino group during synthesis and can be removed by base-induced cleavage, while the Boc groups protect the side chain guanidino group and can be removed by acidolysis .
Mécanisme D'action
Target of Action
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is a compound used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to construct .
Mode of Action
The compound interacts with its targets through a process known as Fmoc/tBu-based strategies . This involves the use of a cleavage cocktail to separate the peptide from the support while removing the protecting groups from the side-chains . The goal is to do this as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Biochemical Pathways
The affected pathways involve the synthesis of peptides. The compound plays a crucial role in the cleavage and deprotection steps, which are key stages in peptide synthesis . The downstream effects include the generation of a peptide that has been separated from the support and had its side-chain protecting groups removed .
Result of Action
The result of the compound’s action is the production of a peptide that has been cleaved from the support and had its side-chain protecting groups removed . This peptide can then be recovered from the reaction mixture and analyzed .
Action Environment
The action of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as the concentration of trifluoroacetic acid (TFA), the types of scavengers used, and the reaction times can all affect the efficacy and stability of the compound .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N6O11/c1-37(2,3)54-34(48)41-19-21-52-23-22-51-20-18-40-33(47)43-32(44-36(50)55-38(4,5)6)39-17-11-16-30(31(45)46)42-35(49)53-24-29-27-14-9-7-12-25(27)26-13-8-10-15-28(26)29/h7-10,12-15,29-30H,11,16-24H2,1-6H3,(H,41,48)(H,42,49)(H,45,46)(H3,39,40,43,44,47,50)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYVNPBTHDTEMP-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)











